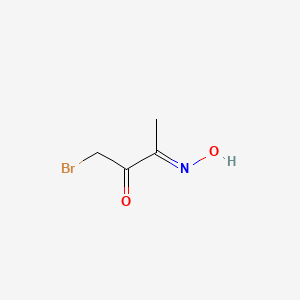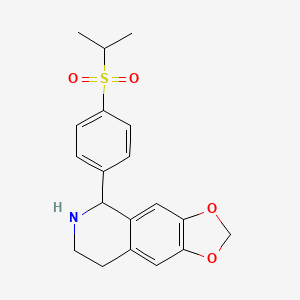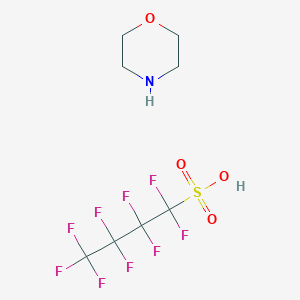
Bis(t-butylammonium) sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(t-butylammonium) sulfate is a chemical compound with the molecular formula (C4H11N)2SO4. It is a salt formed by the reaction of t-butylamine with sulfuric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(t-butylammonium) sulfate typically involves the reaction of t-butylamine with sulfuric acid. The reaction can be represented as follows:
2(CH3)3CNH2+H2SO4→[(CH3)3CNH3]2SO4
This reaction is usually carried out under controlled conditions to ensure the complete formation of the desired product. The reaction mixture is often heated to facilitate the reaction and then cooled to precipitate the this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization and filtration are commonly employed to achieve this.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(t-butylammonium) sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The t-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfate derivatives, while substitution can result in a variety of substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
Bis(t-butylammonium) sulfate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound can be used in biological studies, particularly in the study of enzyme interactions and protein folding.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which bis(t-butylammonium) sulfate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The t-butylammonium ions can interact with specific sites on these molecules, altering their structure and function. This can lead to changes in biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabutylammonium sulfate: Similar in structure but with different alkyl groups.
Tetrabutylammonium hydrogen sulfate: Another related compound with a different sulfate configuration.
Bis(trimethylsilyl) sulfate: A compound with similar sulfate functionality but different substituents.
Uniqueness
Bis(t-butylammonium) sulfate is unique due to its specific t-butyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C8H24N2O4S |
|---|---|
Molekulargewicht |
244.36 g/mol |
IUPAC-Name |
tert-butylazanium;sulfate |
InChI |
InChI=1S/2C4H11N.H2O4S/c2*1-4(2,3)5;1-5(2,3)4/h2*5H2,1-3H3;(H2,1,2,3,4) |
InChI-Schlüssel |
JZHIWRJMRVFHOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[NH3+].CC(C)(C)[NH3+].[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-Amino-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13820602.png)



![(1S,4S,5R,8S)-4-ethoxy-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one](/img/structure/B13820637.png)




![4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid](/img/structure/B13820655.png)

![1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)](/img/structure/B13820669.png)


